molecular formula C25H27N7O4 B6548567 2-(3,4-dimethoxyphenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946364-61-0

2-(3,4-dimethoxyphenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6548567
CAS No.: 946364-61-0
M. Wt: 489.5 g/mol
InChI Key: CZLHTIXHJXTRAT-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and substituted phenyl groups.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-34-19-7-5-18(6-8-19)32-25-23(28-29-32)24(26-16-27-25)31-12-10-30(11-13-31)22(33)15-17-4-9-20(35-2)21(14-17)36-3/h4-9,14,16H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHTIXHJXTRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC(=C(C=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one , often referred to as a hybrid triazole-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's molecular formula is C22H26N4O4C_{22}H_{26}N_{4}O_{4} with a molecular weight of approximately 398.47 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and piperazine linkage, which is significant for its biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the triazole and pyrimidine scaffold. For instance:

  • In vitro studies : A derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Mechanism of action : Triazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and cyclin-dependent kinases .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Broad-spectrum activity : Triazole-containing compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, related compounds showed activity against Staphylococcus aureus and Escherichia coli, with some exhibiting up to 16 times the potency of standard antibiotics like ampicillin .
  • Fungal inhibition : The antifungal properties of triazoles are well-documented, with compounds showing efficacy against pathogens like Candida albicans .

Anti-inflammatory Activity

Research has also indicated that compounds with similar frameworks possess anti-inflammatory effects:

  • Cytokine modulation : Studies reveal that certain triazole derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of triazole derivatives found that specific modifications at the piperazine position enhanced anticancer activity against multiple cell lines. The most promising derivative achieved an IC50 value significantly lower than traditional chemotherapeutics .
  • Antimicrobial Screening : In a comparative study of various triazole derivatives, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated superior activity compared to conventional antibiotics, suggesting a viable alternative in treating resistant infections .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-727.3
AnticancerHCT-1166.2
AntimicrobialS. aureus8.5
AntifungalC. albicans12.0
Anti-inflammatoryCytokine productionN/A

Scientific Research Applications

Structural Overview

The molecular structure of this compound includes:

  • Dimethoxyphenyl and methoxyphenyl moieties that contribute to its pharmacological properties.
  • A triazolo-pyrimidine core, which is often associated with biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have highlighted their effectiveness against various cancer cell lines .
Compound TypeActivityCancer Type
Triazole DerivativesApoptosis InductionBreast Cancer
Pyrimidine AnaloguesCell Cycle DisruptionLung Cancer

Antimicrobial Properties

The presence of the dimethoxyphenyl group is linked to enhanced antimicrobial activity. Compounds similar to this have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Research suggests that derivatives of this compound may exhibit anxiolytic and antidepressant effects:

  • Studies on related compounds have shown modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole-pyrimidine derivatives revealed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes.

Case Study 2: Antimicrobial Action

In vitro tests demonstrated that the compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. Further investigations into its mode of action revealed that it interfered with bacterial DNA synthesis.

Case Study 3: Neuropharmacological Impact

Behavioral studies in rodent models showed that administration of similar compounds led to reduced anxiety-like behavior in elevated plus maze tests, supporting the hypothesis that these compounds can modulate central nervous system activity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The triazolo[4,5-d]pyrimidine core (target compound) vs. triazolo[4,3-b]pyridazine () modifies electron distribution, impacting interactions with enzymes like kinases or ferroptosis-related targets .

Piperazine-Linked Moieties: The 3,4-dimethoxyphenyl group in the target compound may enhance hydrogen bonding compared to the phenoxy group in .

Bioactivity and Therapeutic Potential

Ferroptosis Induction:

  • highlights that OSCC cells exhibit heightened sensitivity to FINs compared to normal cells, indicating a therapeutic window .
  • Mechanistic Insight : Methoxy and dimethoxy groups may enhance redox activity, promoting lipid peroxidation—a hallmark of ferroptosis .

Comparison with Natural Compounds:

  • Plant-derived biomolecules (e.g., C. gigantea extracts) often lack the specificity of synthetic triazolopyrimidines. The target compound’s defined structure allows for precise modulation of bioactivity, unlike heterogeneous plant extracts .

Stability and Reactivity:

  • Methoxy groups improve stability against oxidative degradation compared to hydroxylated analogs, as noted in for Schiff base derivatives .

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